Product packaging for N-(2-Aminophenyl)propanamide(Cat. No.:CAS No. 10268-79-8)

N-(2-Aminophenyl)propanamide

Cat. No.: B177695
CAS No.: 10268-79-8
M. Wt: 164.2 g/mol
InChI Key: PORLKFMRMIPKOR-UHFFFAOYSA-N
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Description

Structural Classification and Relevance in Advanced Organic Synthesis

N-(2-Aminophenyl)propanamide is categorized as a mono-substituted amide, specifically an anilide, due to the presence of a phenyl ring attached to the nitrogen of the amide group. wikipedia.org The molecular formula is C9H12N2O. chemicalbook.com Its structure is characterized by an amide functional group linked to a phenyl ring that bears an amino substituent at the ortho position. evitachem.com This arrangement of functional groups—an aromatic ring, an amino group, and an amide linkage—imparts a distinct reactivity profile to the molecule. evitachem.com The presence of the phenyl group contributes to the compound's stability, while the amino and amide groups provide sites for hydrogen bonding, influencing its solubility and interactions with other molecules. evitachem.com

In the realm of advanced organic synthesis, this compound and its derivatives serve as crucial intermediates. The amino group can undergo nucleophilic substitution reactions, and the amide linkage can be involved in various chemical transformations. evitachem.com For instance, it can act as a precursor for the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry. The reactivity of the amino group allows for further functionalization, enabling the construction of a diverse array of molecules with potential applications in pharmaceutical development and materials science. evitachem.comevitachem.com

Historical Context of Research on Substituted Propanamides and Anilides

The study of amides, the parent class of this compound, is fundamental to organic chemistry. Propanamides, in particular, have been the subject of extensive research. wikipedia.org Historically, the synthesis of amides has been a focal point, with early methods often involving the reaction of an amine with a carboxylic acid or its derivative. tandfonline.com Over the years, more sophisticated and efficient methods have been developed, including catalyst-free sonosynthesis and cobalt-catalyzed carbonylation reactions. wikipedia.orgfigshare.com

Anilides, as a subclass of amides, have also garnered considerable attention due to their widespread presence in biologically active compounds. tandfonline.commdpi.com Research into substituted anilides has been driven by the quest for new therapeutic agents, with studies exploring their potential antibacterial, antifungal, anticonvulsant, and even herbicidal properties. cust.edu.twnih.gov The development of efficient synthetic routes to anilides, such as the acylation of aryl amines under ultrasonic conditions or one-pot syntheses from anilines, has been a significant area of investigation. tandfonline.comnih.gov These advancements have facilitated the creation of large libraries of anilide derivatives for biological screening. cust.edu.tw The historical progression of research on both propanamides and anilides underscores the enduring importance of this class of compounds in organic synthesis and medicinal chemistry.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H12N2O chemicalbook.com
Molecular Weight 164.2 g/mol chemicalbook.com
Melting Point 100°C to 105°C evitachem.com
Solubility Soluble in polar solvents like methanol (B129727) and ethanol (B145695) evitachem.com

Table 2: Spectroscopic Data of a Related Anilide

Spectral Data TypeKey FeaturesSource
FTIR (for a secondary amide) Appearance of a single peak at 3227–3350 cm⁻¹ (N-H) and a strong peak at 1624–1657 cm⁻¹ (C=O) tandfonline.com
¹H NMR (for N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide) Signals corresponding to aromatic and aliphatic protons, confirming the structure researchgate.net
¹³C NMR (for N-(3-Aminophenyl)propanamide) Resonances indicating the presence of aromatic and amide carbons nih.gov
Mass Spectrometry (for N-(3-Aminophenyl)propanamide) Molecular ion peak consistent with the calculated molecular weight nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B177695 N-(2-Aminophenyl)propanamide CAS No. 10268-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORLKFMRMIPKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Aminophenyl Propanamide and Its Structural Congeners

Conventional Synthetic Routes

Conventional methods for the synthesis of N-(2-aminophenyl)propanamide and its congeners primarily rely on well-established condensation reactions and multi-step sequences. These routes often involve the use of reactive acylating agents and require careful control to achieve the desired mono-substituted product.

Condensation Reactions in this compound Formation

The most direct route to this compound is the selective N-acylation of o-phenylenediamine (B120857) with a propanoylating agent. This condensation reaction typically involves the use of propanoyl chloride or propanoic anhydride. The key challenge in this approach is to control the reactivity of the two amino groups in o-phenylenediamine to prevent the formation of the di-acylated product, N,N'-(1,2-phenylene)dipropanamide.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid or propanoic acid byproduct. The choice of solvent, temperature, and the rate of addition of the acylating agent are crucial parameters to control the selectivity of the reaction. Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly employed. To favor mono-acylation, the reaction is often performed at low temperatures, and the acylating agent is added dropwise to a solution of the diamine.

Table 1: Conventional Synthesis of this compound via Condensation

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Propanoyl chloridePyridineDichloromethane0 to rt2 - 465-75Hypothetical data based on analogous reactions
Propanoic anhydrideTriethylamineTetrahydrofuran0 to rt3 - 570-80Hypothetical data based on analogous reactions
Propanoyl chlorideNaHCO₃ (aq)Dichloromethane01 - 260-70Hypothetical data based on analogous reactions

Note: The data in this table is representative and compiled from general procedures for the acylation of phenylenediamines, as specific literature on the synthesis of this compound is limited.

Multi-step Synthetic Sequences for Complex Aminophenylpropanamide Structures

For more complex structural congeners of this compound, multi-step synthetic sequences are often employed. These strategies may involve the use of protecting groups to differentiate the two amino groups of the starting o-phenylenediamine. For instance, one amino group can be selectively protected, followed by acylation of the unprotected amino group, and subsequent deprotection to yield the desired mono-acylated product.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of amides, including this compound and its derivatives. These modern strategies focus on the use of catalysts, greener reaction media, and the optimization of reaction conditions to enhance yield, selectivity, and reduce waste.

Catalytic Systems in this compound Synthesis

Catalytic methods offer a promising alternative to traditional stoichiometric approaches for the synthesis of this compound. Various catalysts, including Lewis acids, solid acid catalysts, and enzymes, can be employed to promote the selective acylation of o-phenylenediamine.

Solid acid catalysts, such as zeolites and montmorillonite clays, offer advantages in terms of ease of separation and reusability. These catalysts can activate the acylating agent, making the reaction more efficient and selective. Enzymatic catalysis, using lipases for example, represents a particularly green approach, as these reactions can often be carried out in non-toxic solvents and under mild conditions with high selectivity.

Table 2: Catalytic Synthesis of N-Acyl-o-phenylenediamines

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Zeolite H-BEAPropanoic anhydrideToluene80685Hypothetical data based on analogous reactions
Montmorillonite K-10Propanoyl chlorideAcetonitrile (B52724)rt480Hypothetical data based on analogous reactions
Candida antarctica lipase BEthyl propanoateToluene5024>90 (selectivity)Hypothetical data based on analogous reactions

Note: This table presents plausible data for the catalytic synthesis of this compound based on reported catalytic acylations of similar aromatic diamines.

Green Chemistry Principles Applied to Aminophenylpropanamide Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of aminophenylpropanamide derivatives to minimize the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent selection plays a crucial role in the greenness of a synthetic route. The replacement of hazardous chlorinated solvents with more benign alternatives like water, ethanol (B145695), or solvent-free conditions is a key focus. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for reactions to be carried out without a solvent.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. This involves a systematic study of various parameters, including the molar ratio of reactants, catalyst loading, reaction temperature, and time.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently optimize multiple reaction variables simultaneously. By systematically varying the reaction parameters and analyzing the outcomes, it is possible to identify the optimal conditions that provide the highest yield of the desired product while minimizing the formation of byproducts. For instance, a careful balance of the stoichiometry between o-phenylenediamine and the acylating agent is crucial for achieving high selectivity for the mono-acylated product.

Directed Synthesis of Specific this compound Isomers and Analogs

The targeted synthesis of specific isomers and analogs of this compound is crucial for developing structure-activity relationships and accessing novel chemical entities. Methodologies for preparing these compounds often involve classical amide bond formation strategies, such as the acylation of diamines or the coupling of carboxylic acids and amines, as well as indirect routes like the reduction of nitro precursors. The choice of synthetic pathway depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the nature of the acyl group.

A prevalent strategy for synthesizing N-acyl-o-phenylenediamines involves the direct acylation of o-phenylenediamine. This approach is advantageous for its straightforwardness. For instance, the synthesis of various N-(2-Aminophenyl) acetamide (B32628) and propanamide derivatives has been accomplished by coupling the corresponding carboxylic acid with o-phenylenediamine. rsc.org This reaction is typically facilitated by modern peptide coupling agents. One documented procedure utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in an aprotic polar solvent like N,N-Dimethylformamide (DMF). rsc.org This method provides a direct route to the target compounds under relatively mild conditions.

Another widely employed and highly effective methodology is the reduction of a nitro-substituted precursor. This two-step approach involves first synthesizing an N-(2-nitrophenyl)amide, followed by the chemical reduction of the nitro group to the corresponding primary amine. This route is particularly useful when the required nitroaniline is more readily available or less prone to side reactions during acylation than the corresponding phenylenediamine. The reduction step is commonly achieved through catalytic hydrogenation. researchgate.netgoogle.com Typical conditions involve using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netgoogle.com Solvents for this transformation are often alcohols like ethanol or methanol (B129727), sometimes in combination with water or tetrahydrofuran. researchgate.netgoogle.comnih.gov Alternatively, reduction can be performed using iron powder in the presence of an acid, such as acetic acid, in an ethanol/water solvent system. nih.gov

Modern amide coupling reactions using activating agents provide a versatile platform for synthesizing a wide array of analogs. Carboxylic acids can be coupled with various aminophenyl isomers or substituted anilines using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govacs.org This method is often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. The synthesis of N-benzamide derivatives can also be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the appropriate amine. researchgate.netnanobioletters.com

The following table summarizes various synthetic approaches for producing this compound analogs.

Product Synthetic Method Key Reagents & Conditions Starting Materials
This compound AnalogsAmide couplingHATU, DIPEA, DMF, room temperature, 6 hArctigenin-derived carboxylic acid, o-phenylenediamine
N-(4-Aminophenyl)-substituted benzamidesNitro group reductionH₂, Pd/C, EthanolN-(4-nitrophenyl)-substituted benzamides
4-Amino-N-substituted benzamidesNitro group reductionFe powder, Acetic Acid, Ethanol/H₂O, reflux4-Nitro-N-substituted benzamides
N-Benzamide derivativesAcyl chloride reaction1. SOCl₂, reflux; 2. Substituted amine, CH₂Cl₂, room temperatureBenzoic acid derivatives, Substituted amines
7-Propanamide benzoxaborolesAmide couplingEDCI, RNH₂, CH₂Cl₂3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)propanoic acid, Various amines

Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl Propanamide

Intrinsic Reactivity of the Aminophenyl and Amide Functional Groups

N-(2-Aminophenyl)propanamide possesses two key functional groups that dictate its chemical behavior: the aromatic amine (aminophenyl) and the amide moiety. The interplay of the nucleophilic amino group and the electrophilic carbonyl carbon of the amide, both attached to an aromatic ring, gives rise to a unique reactivity profile.

Oxidation Reactions of the Aromatic Amine Moiety

The aromatic amine group in this compound is susceptible to oxidation, a characteristic feature of anilines and their derivatives. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidizing agents can transform the amino group into nitroso, nitro, or azo compounds. Furthermore, oxidative coupling reactions can occur, leading to the formation of phenazine-type structures.

For instance, o-phenylenediamine (B120857) (OPD), a closely related compound, is readily oxidized by various oxidants such as copper(II), silver(I), and hydrogen peroxide to yield the fluorescent product 2,3-diaminophenazine. nih.gov This transformation underscores the propensity of the o-diaminobenzene scaffold, present in a derivatized form in this compound, to undergo oxidative cyclization. The oxidation of OPD in the presence of copper ions is a two-step process involving the deprotonation of the amino group followed by the rearrangement of the electron cloud to form a π-conjugated system. mdpi.com While specific studies on the oxidation of this compound are not extensively documented, it is anticipated that it would exhibit similar reactivity, potentially leading to propanamide-substituted phenazine (B1670421) derivatives under appropriate oxidative conditions. The oxidation of other o-phenylenediamine derivatives with reagents like iron(III) chloride has also been shown to produce phenazine pigments. rsc.orgresearchgate.netrsc.org

Reduction Transformations of the Amide and Aromatic Rings

The reduction of this compound can target either the amide functional group or the aromatic ring, depending on the reducing agent and reaction conditions.

Reduction of the Amide Group: Amides are generally resistant to reduction but can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of an amide with LiAlH₄ typically proceeds via a two-step mechanism involving nucleophilic acyl substitution followed by nucleophilic addition. The carbonyl oxygen is ultimately removed, and the carbonyl group is converted to a methylene (B1212753) group (-CH₂-). In the case of this compound, reduction with LiAlH₄ would be expected to yield N¹-(2-aminophenyl)propane-1-amine. This reaction is generally carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It is important to note that less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce amides.

Reduction of the Aromatic Ring: Catalytic hydrogenation is a common method for the reduction of aromatic rings. Using catalysts such as rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under high pressure and temperature, the benzene (B151609) ring of this compound could be reduced to a cyclohexane (B81311) ring, yielding N-(2-aminocyclohexyl)propanamide. The conditions for aromatic ring reduction are generally more forcing than those required for other functional groups, and chemoselectivity can be a challenge.

Nucleophilic Substitution and Acylation Reactions for this compound Derivatization

The presence of the primary aromatic amine in this compound makes it a good nucleophile, readily participating in nucleophilic substitution and acylation reactions. These reactions provide a convenient route for the synthesis of a wide range of derivatives.

N-Acylation: The amino group can be easily acylated using acyl chlorides or acid anhydrides to form N,N'-disubstituted derivatives. For example, the reaction of this compound with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding N-(2-(acylamino)phenyl)propanamide. This reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride. savemyexams.com The selective acylation of one amino group in a diamine is a common synthetic strategy. google.com

A notable application involves the reaction of N-(2-aminophenyl)benzamides with phenyl isocyanate, which proceeds via a sequential nucleophilic/intramolecular addition followed by transamidation to synthesize secondary amides. rsc.org This highlights the utility of the o-aminoanilide scaffold in facilitating further amide bond formations.

Nucleophilic Aromatic Substitution: While the aromatic ring of this compound is electron-rich and thus not highly susceptible to nucleophilic aromatic substitution, such reactions can be achieved under specific conditions, particularly with palladium catalysis (see section 3.2.2).

Advanced Mechanistic Studies

Reaction Kinetics and Solvent Effects on this compound Transformations

The intramolecular cyclization of o-aminophenyl amides is a well-studied reaction that provides insight into the reactivity of this compound. The kinetics of the cyclization of several N-aryl-2-(2-aminophenyl)alkylamides have been investigated at various pH values. These studies reveal that the cyclization is subject to general acid catalysis. rsc.org

The rate of cyclization is significantly influenced by steric factors around the amide group. For instance, increasing the steric bulk adjacent to the amide can decrease the reaction rate. rsc.org However, the electronic properties of the leaving amine have been found to have little effect on the cyclization rate. The proposed mechanism involves a rate-determining, concerted attack by the neutral amino group, followed by a proton transfer from a general acid to the amide oxygen. rsc.org

Interactive Data Table: Solvent Effects on Intramolecular Cyclization

The choice of solvent can have a profound impact on the rate and yield of intramolecular cyclization reactions. The following table illustrates the effect of different solvents on the cyclization of an o-phenylenediamine derivative with an aldehyde to form a benzimidazole (B57391), a reaction analogous to the potential cyclization of this compound. researchgate.net

EntrySolventYield (%)
1Water95
2EtOAc45
3CH₃CN65
4Dioxane50
5Ethanol (B145695)80
6Diethyl ether30
7Xylene35
8THF40
9DMSO60
10DMF75

Data is illustrative of general solvent effects on similar cyclization reactions.

Polar protic solvents like water and ethanol are often effective in promoting these types of reactions, while nonpolar aprotic solvents tend to give lower yields.

Detailed Investigations of C-H Activation and Amination Pathways Relevant to Propanamide Synthesis

C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of aromatic compounds. While direct C-H activation for the synthesis of this compound is not extensively reported, related compounds have been utilized in C-H activation studies. For example, N-(2-aminophenyl)acetamide has been employed as a bidentate directing group in the palladium-catalyzed ortho-arylation of benzamides. This demonstrates the potential of the o-aminoanilide moiety to direct transition metal catalysts to specific C-H bonds for functionalization.

Amination Pathways: The synthesis of N-aryl amides, including this compound, can be achieved through palladium-catalyzed amination reactions, often referred to as Buchwald-Hartwig amination. This reaction typically involves the cross-coupling of an aryl halide or triflate with an amide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The development of new and more efficient ligands has expanded the scope of this reaction to include a wide variety of amides and aryl halides. syr.edunih.gov The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amide, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amide and regenerate the palladium(0) catalyst. syr.edu

A common synthetic route to this compound would involve the reaction of o-phenylenediamine with propanoyl chloride or propanoic anhydride. This is a standard acylation reaction where one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.

Supramolecular Interactions and Self-Assembly Propensities of Aminophenylpropanamide Systems

The molecular architecture of this compound, featuring both hydrogen bond donor (-NH2, -NH) and acceptor (C=O) sites, predisposes it to participate in a variety of non-covalent interactions. These interactions, primarily hydrogen bonds, govern the self-assembly of molecules into ordered, higher-dimensional supramolecular structures. nih.govnih.gov The study of analogous aminobenzamide systems through spectroscopic and X-ray crystallographic techniques provides significant insight into the specific interactions that dictate the formation of these assemblies. mdpi.com

Beyond the intramolecular forces, intermolecular hydrogen bonds are crucial for the extension of the molecular units into larger aggregates. The amide and amine functionalities can act as dual hydrogen bond donors and acceptors, facilitating the creation of robust networks. mdpi.comnih.gov X-ray diffraction studies on similar molecules have revealed that the amide unit can simultaneously donate a hydrogen bond (N-H) and accept one (C=O), leading to the formation of linear chains or sheets. mdpi.commdpi.com For instance, strong intermolecular hydrogen bonds are commonly observed between the oxygen of one molecule and the NH group of an adjacent molecule's amine or amide. mdpi.com These interactions can give rise to well-defined patterns, such as one-dimensional chains, which then assemble into three-dimensional networks. mdpi.com

The interplay between these intra- and intermolecular forces dictates the final crystal packing. The initial formation of dimers or one-dimensional chains, driven by strong N-H···O=C interactions, is often the first stage of crystallization, which is then followed by the assembly of these initial structures into the final 3D lattice. nih.gov

Table 1: Key Supramolecular Interactions in Aminophenylamide Systems
Interaction TypeDonor GroupAcceptor GroupResulting Motif/StructureSignificance
Intramolecular Hydrogen BondAmine (-NH2)Amide Carbonyl (C=O)Six-membered intramolecular ringStabilizes molecular conformation. mdpi.com
Intermolecular Hydrogen BondAmide (-NH)Amide Carbonyl (C=O)Homodimers, Chains (1D Assembly)Primary interaction for self-assembly into larger structures. nih.govrsc.org
Intermolecular Hydrogen BondAmine (-NH2)Amide Carbonyl (C=O)Inter-chain/sheet linkingContributes to the formation of 3D crystalline networks. mdpi.com
Intermolecular Hydrogen BondAmide (-NH)Amine (-NH2)Inter-chain/sheet linkingCross-linking of primary structural motifs. mdpi.com

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by their chemical structure. A key reaction for this class of compounds is the intramolecular cyclization to form benzimidazole derivatives, a process that is highly sensitive to steric and electronic modifications of the parent molecule. rsc.orgorganic-chemistry.org Kinetic studies on analogous N-aryl-2-(2-aminophenyl)alkylamides have provided detailed insights into the structure-reactivity relationships governing this transformation. rsc.org

One of the most critical factors impacting the rate of cyclization is steric hindrance around the reactive amide center. Research has demonstrated a dramatic correlation between the degree of steric bulk adjacent to the amide group and the observed pseudo-first-order rate coefficient for cyclization. For a series of compounds with identical leaving groups but varying steric hindrance, the relative reaction rates were found to be 1, 9, and 800. rsc.org The compound with the least steric hindrance exhibited the fastest rate, highlighting the importance of "stereopopulation control," where the steric environment dictates the population of the reactive conformation necessary for the intramolecular attack of the amine. rsc.org

Conversely, the electronic properties of substituents on the leaving group (the N-aryl moiety) have been shown to have a minimal effect on the cyclization rate in certain systems. rsc.org For a series of N-aryl-2-(2-aminophenyl)alkylamides where the electronic nature of the N-aryl substituent was varied, the rates of cyclization were found to be largely independent of these changes. rsc.org This suggests that for this specific reaction, the bond-breaking of the amide C-N bond is not the rate-determining step. The proposed mechanism involves a rate-determining, concerted attack by the neutral ortho-amino group, followed by a proton transfer from a general acid to the amide oxygen. rsc.org

However, it is important to note that electronic effects can play a dominant role in the reactivity of other, structurally related compounds. For example, in the cyclization of other amide derivatives, electron-withdrawing groups placed on the α-carbon can completely halt the reaction. miami.edu This indicates that the influence of a substituent—whether steric or electronic—is highly dependent on its position within the molecule and the specific reaction mechanism at play. Studies on the copper-catalyzed synthesis of benzimidazoles from N-(2-aminophenyl)benzamide derivatives also showed that substrates with both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F) groups on the benzoyl moiety reacted to give high yields, suggesting only slight electronic influences under those catalytic conditions. rsc.org

Table 2: Structure-Reactivity Relationships in the Cyclization of this compound Derivatives
Structural ModificationObserved Effect on ReactivityMechanistic RationaleReference
Increased steric bulk adjacent to the amideDramatic decrease in cyclization rate (Relative rates of 800 vs 9 vs 1)Stereopopulation control; hinders adoption of the required conformation for intramolecular attack. rsc.org
Variation of electronic properties on the N-aryl leaving groupInsignificant change in cyclization rateThe rate-determining step is the nucleophilic attack by the amine, not the departure of the leaving group. rsc.org
Electron-withdrawing groups on the α-carbon of the amideInhibition of cyclization reactionReduces the nucleophilicity of the amide or destabilizes intermediates. miami.edu
Electron-donating or -withdrawing groups on the N-benzoyl ring (Cu-catalyzed reaction)Slight influence on product yieldThe catalytic cycle is less sensitive to the electronic effects of these substituents compared to uncatalyzed reactions. rsc.org

Spectroscopic Characterization and Advanced Structural Analysis of N 2 Aminophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of N-(2-Aminophenyl)propanamide by mapping its carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment. The ethyl group protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) in the upfield region, typically between 1.1 and 2.3 ppm. The aromatic protons on the aminophenyl ring are expected to produce a complex multiplet pattern in the downfield region, generally between 6.5 and 7.5 ppm. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and the propanamide (-NHC(O)CH₂CH₃) substituents. The amine (-NH₂) and amide (-NH-) protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The methyl (-CH₃) and methylene (B1212753) (-CH₂) carbons of the propanoyl group are expected to resonate at the higher field end of the spectrum. The carbonyl carbon (C=O) of the amide group would show a characteristic peak in the highly deshielded region, typically around 170-175 ppm. The six carbons of the aromatic ring would appear in the range of approximately 115 to 145 ppm, with their specific shifts determined by the positions of the amino and propanamide groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (propanamide) ~1.2 Triplet
-CH₂- (propanamide) ~2.3 Quartet
-NH₂ (aromatic amine) Variable (broad) Singlet
Aromatic -H 6.6 - 7.4 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (propanamide) ~10
-CH₂- (propanamide) ~30
Aromatic C (C-NH₂) ~145
Aromatic C (C-NHC(O)R) ~125
Aromatic C (other) 116 - 128

While specific 2D NMR data for this compound is not widely published, the application of such techniques is crucial for unambiguous assignment and conformational analysis. Correlation Spectroscopy (COSY) would definitively establish the proton-proton coupling network, confirming the connectivity between the methyl and methylene protons of the ethyl group and revealing the coupling relationships between the adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals. Further, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the propanamide group to the aromatic ring by showing a correlation from the amide proton to the aromatic carbon at the point of attachment (C1), and from the aromatic protons to the amide carbonyl carbon. These techniques collectively provide a comprehensive and unambiguous picture of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, offers valuable insights into the functional groups present in this compound and their molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups. The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The secondary amide (-NH-) group exhibits a single, sharp N-H stretching band, typically around 3300 cm⁻¹.

A strong, prominent absorption band, known as the Amide I band, is expected between 1640 and 1680 cm⁻¹ and is primarily due to the C=O stretching vibration of the amide carbonyl group. pearson.comucalgary.ca The Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, should appear around 1510-1570 cm⁻¹. rsc.org Additional bands corresponding to C-H stretching of the alkyl and aromatic groups, as well as C=C stretching within the aromatic ring, would also be present.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric) Primary Amine (-NH₂) ~3450 Medium
N-H Stretch (symmetric) Primary Amine (-NH₂) ~3350 Medium
N-H Stretch Secondary Amide (-NH-) ~3300 Medium-Strong
C-H Stretch (aromatic) C-H (Aryl) 3000 - 3100 Medium
C-H Stretch (aliphatic) C-H (Alkyl) 2850 - 2960 Medium
C=O Stretch (Amide I) Amide 1640 - 1680 Strong
N-H Bend (Amide II) Amide 1510 - 1570 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound is 164 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Neutral Loss
164 [C₉H₁₂N₂O]⁺• (Molecular Ion) -
135 [M - C₂H₅]⁺ •C₂H₅
120 [M - C₂H₄O]⁺• C₂H₄O
108 [H₂NC₆H₄NH]⁺• C₃H₄O
92 [H₂NC₆H₄]⁺ C₃H₄NO

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₉H₁₂N₂O), the theoretical exact mass can be calculated to provide a benchmark for experimental verification.

Parameter Value
Molecular FormulaC₉H₁₂N₂O
Theoretical Monoisotopic Mass164.09496 g/mol
Theoretical [M+H]⁺ Ion165.10224 m/z
Theoretical [M+Na]⁺ Ion187.08418 m/z

This data is based on theoretical calculations for the specified molecular formula.

In a typical HRMS experiment, a minute sample of this compound would be ionized, commonly using electrospray ionization (ESI), to produce protonated molecules ([M+H]⁺). The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the m/z of these ions to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Upon collision-induced dissociation (CID), the protonated molecule of an aminophenylpropanamide isomer is expected to undergo characteristic cleavages. The primary fragmentation would likely involve the amide bond and the propanamide side chain.

Table of Predicted Major Fragment Ions for this compound:

m/z (Predicted) Proposed Fragment Structure Neutral Loss
120.081[C₇H₁₀N₂]⁺CH₃CHO
108.058[C₆H₆NO]⁺C₃H₆N
93.058[C₆H₇N]⁺C₃H₅NO
72.044[C₃H₆NO]⁺C₆H₆N

This data is predicted based on the fragmentation of related structures and general principles of mass spectrometry.

The fragmentation would likely be initiated by the cleavage of the C-C bond between the carbonyl group and the ethyl group, leading to the formation of a resonance-stabilized acylium ion. Another significant fragmentation pathway would be the cleavage of the amide bond, resulting in the formation of the aminophenyl radical cation and the propanamide neutral fragment, or their respective charged and neutral counterparts. Analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aminophenyl group.

Due to the presence of the aromatic ring and the amino and amide substituents, this compound is predicted to exhibit characteristic absorption bands in the ultraviolet region. The primary amine and the amide group act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

Predicted UV-Vis Absorption Maxima for this compound in a Polar Solvent:

Transition Type Predicted λ_max (nm)
π → π* (Aromatic Ring)~240-260
n → π* (Carbonyl Group)~270-290
Charge Transfer Band~300-340

This data is a prediction based on the analysis of similar aromatic amines and amides. The exact values can vary with the solvent used.

The π → π* transitions of the benzene (B151609) ring are expected to show a primary absorption band. The lone pair of electrons on the nitrogen of the amino group and the oxygen of the carbonyl group can participate in n → π* transitions. Furthermore, the interaction between the amino group and the aromatic ring can lead to a charge-transfer band, which is sensitive to the solvent polarity.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), analysis of a closely related structure, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, can provide some general insights into the expected solid-state conformation of an amide linkage to an aromatic ring. researchgate.net

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~15-17
β (°)~95-105
Z4

This data is hypothetical and serves as an illustration of the type of information obtained from an X-ray diffraction study. The actual crystal structure may differ.

In the solid state, it is expected that the molecules of this compound would be linked by intermolecular hydrogen bonds. The amino group (N-H) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a stable, three-dimensional network structure. The planarity of the amide group and the orientation of the propanamide side chain relative to the aminophenyl ring would be key structural features revealed by this analysis.

Computational Chemistry Approaches to N 2 Aminophenyl Propanamide Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for N-(2-Aminophenyl)propanamide, from its stable three-dimensional shape to its chemical reactivity.

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically to determine the most stable geometric structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of the atoms by calculating forces and adjusting bond lengths, bond angles, and dihedral angles until a minimum energy state is reached. mdpi.comchemrxiv.org For this compound, which possesses several rotatable single bonds, this analysis is extended to explore its conformational landscape.

The key rotatable bonds in this compound include the C(phenyl)-N(amide) bond and the C-C bonds within the propanamide side chain. Rotation around these bonds gives rise to different conformers, each with a distinct energy level. By mapping these energy changes, a potential energy surface is generated, revealing the most stable conformers (global and local minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. A study on a related N-(2-aminophenyl) acetamide (B32628) derivative showed a non-planar structure, highlighting the importance of such conformational analysis. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound
ParameterBondPredicted Value (Å)
Bond LengthC=O1.24
C(amide)-N(amide)1.35
C(phenyl)-N(amide)1.42
C(phenyl)-N(amino)1.40
C-C (aromatic)1.39 - 1.41
C-H (aromatic)1.08
N-H (amide)1.01
N-H (amino)1.01

Note: The values presented are typical bond lengths for similar functional groups and represent expected outcomes from a DFT/B3LYP calculation. Specific values would depend on the exact level of theory and basis set used.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, which contains two activating groups (the amino and the amide nitrogen). This region would be the most susceptible to attack by electrophiles. Conversely, the LUMO is likely distributed over the propanamide moiety, particularly the carbonyl group, which can accept electron density, making it a site for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.45
Energy GapΔEELUMO - EHOMO5.40
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.15
Chemical Hardnessη(ELUMO - EHOMO) / 22.70
Global SoftnessS1 / (2η)0.185
Electrophilicity Indexωµ² / (2η)1.84

Note: These values are illustrative and based on typical results for similar aromatic amides. A high electrophilicity index suggests a good electrophile.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. libretexts.orguni-muenchen.de It is an invaluable tool for identifying reactive sites by showing regions of positive and negative electrostatic potential. researchgate.netwolfram.com

The MEP is color-coded to indicate charge intensity:

Red: Regions of most negative potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen of the primary amine. These sites are the primary hydrogen bond acceptors. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amide (N-H) and amino (NH₂) groups, identifying them as hydrogen bond donors and sites susceptible to attack by nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for analyzing intramolecular and intermolecular interactions by quantifying the charge transfer and stabilization energy between "donor" (filled) and "acceptor" (empty) orbitals.

The key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization resulting from a donor-acceptor interaction. A higher E(2) value signifies a stronger interaction. For this compound, NBO analysis could reveal:

Hyperconjugation: Interactions between the lone pairs of the amino nitrogen (nN) or the amide nitrogen with the antibonding π* orbitals of the aromatic ring.

Resonance: Delocalization of the amide nitrogen's lone pair into the antibonding π* orbital of the adjacent carbonyl group (nN → π*C=O), which is characteristic of the amide bond's stability.

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds between the amino group's hydrogens and the carbonyl oxygen, depending on the molecule's conformation.

Table 3: Representative NBO Donor-Acceptor Interactions for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Namide)π* (C=O)~45-60Amide Resonance
LP (Namino)π* (Carom-Carom)~5-10Ring Activation / Delocalization
σ (Carom-H)σ* (Carom-Carom)~2-5Hyperconjugation
LP (Ocarbonyl)σ* (Namide-H)~1-3Potential Intramolecular Interaction

Note: LP denotes a lone pair orbital. E(2) values are estimates based on analogous systems and illustrate the expected magnitude of these electronic interactions.

Computational Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is a standard method for confirming the structure of a synthesized compound and understanding its bonding characteristics.

For this compound, key vibrational modes that can be predicted include:

N-H Stretching: Two distinct peaks for the asymmetric and symmetric stretching of the primary amine (NH₂) group, and a separate peak for the amide N-H stretch.

C=O Stretching: A strong, characteristic absorption for the amide I band.

C-H Stretching: Peaks corresponding to the aromatic C-H bonds and the aliphatic C-H bonds of the propyl group.

N-H Bending: Vibrations associated with the scissoring motion of the NH₂ group and the bending of the amide N-H bond.

Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Asymmetric StretchPrimary Amine~34503400 - 3500
N-H Symmetric StretchPrimary Amine~33603300 - 3400
N-H StretchSecondary Amide~33003250 - 3350
C-H StretchAromatic~30503000 - 3100
C-H StretchAliphatic~29702850 - 2980
C=O Stretch (Amide I)Amide~16701650 - 1690
N-H BendPrimary Amine~16201590 - 1650
C-N StretchAmide/Aromatic Amine~13001250 - 1350

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD can simulate the behavior of this compound in different environments, such as in an aqueous solution.

An MD simulation of this compound in a box of water molecules would reveal:

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in solution.

Solvation Structure: The arrangement of water molecules around the solute. Radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from specific atoms (e.g., the carbonyl oxygen or amine hydrogens).

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's donor/acceptor sites and the surrounding water molecules. This is critical for understanding its solubility and how it interacts in a biological context.

These simulations provide invaluable insights into the thermodynamic and kinetic properties of the molecule in a realistic environment, bridging the gap between its intrinsic properties and its behavior in bulk systems. mdpi.com

In Silico Modeling of Reaction Pathways and Transition State Geometries

Currently, there is a lack of specific in silico studies that model the reaction pathways and transition state geometries for this compound. Computational techniques, such as Density Functional Theory (DFT) and ab initio methods, are standard approaches for mapping potential energy surfaces, identifying intermediates, and calculating the activation energies of transition states. For this compound, such studies could, for example, investigate the mechanisms of its synthesis, degradation, or its interactions with biological targets. The absence of this research signifies a gap in the comprehensive understanding of the molecule's chemical behavior at a molecular level.

Prediction of Reactivity and Selectivity via Advanced Computational Methods

Advanced computational methods are pivotal in predicting the reactivity and selectivity of chemical compounds. These methods often involve the calculation of molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. In the context of this compound, these predictions could guide synthetic chemists in choosing appropriate reagents and reaction conditions to achieve desired outcomes, for instance, in electrophilic or nucleophilic substitution reactions on the aromatic ring or at the amide group. The lack of published data in this area means that predictions regarding its reactivity are based on general principles of organic chemistry rather than specific computational models.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its reactivity. nih.gov These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing. A QSRR study on a series of derivatives of this compound would involve calculating a range of molecular descriptors (e.g., steric, electronic, and topological) and correlating them with experimentally determined reaction rates or equilibrium constants. The development of robust QSRR models for this class of compounds would be a significant step forward in streamlining the discovery and optimization of related molecules for various applications. As of now, specific QSRR models for this compound have not been reported.

Advanced Analytical Method Development and Validation for N 2 Aminophenyl Propanamide

Chromatographic Methodologies

The development of robust chromatographic methods is fundamental for ensuring the quality and purity of pharmaceutical compounds and other chemical entities. For N-(2-Aminophenyl)propanamide, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) represent powerful tools for purity assessment, impurity profiling, and trace analysis.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Impurity Profiling

A reversed-phase HPLC method is often the primary choice for the analysis of moderately polar compounds like this compound. The development of such a method involves a systematic optimization of several parameters to achieve adequate separation of the main compound from its potential impurities.

Key parameters for HPLC method development include the selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common starting point for the stationary phase due to its versatility. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that can influence the retention time and peak shape of the analyte, especially for a compound with an amino group like this compound.

A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities. The flow rate is optimized to ensure good separation efficiency without generating excessive backpressure. UV detection is commonly employed, and the selection of the detection wavelength is based on the UV spectrum of this compound to maximize sensitivity.

A hypothetical optimized HPLC method for the purity assessment of this compound is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS) for Trace Analysis

For the detection and quantification of trace-level impurities or for the analysis of this compound in complex matrices, UHPLC coupled with Mass Spectrometry (MS) offers significant advantages over conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (< 2 µm), which results in higher separation efficiency, faster analysis times, and improved resolution.

When coupled with a mass spectrometer, typically a tandem quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer, this technique provides exceptional sensitivity and selectivity. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to target specific ions of interest or in full scan mode to acquire a broader mass spectrum. For quantitative analysis, multiple reaction monitoring (MRM) on a tandem quadrupole instrument is often the method of choice due to its high selectivity and sensitivity.

The development of a UHPLC-MS method would involve optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization source conditions (e.g., electrospray ionization - ESI), cone voltage, and collision energy for fragmentation in MS/MS experiments.

A potential UHPLC-MS/MS method for trace analysis of this compound is outlined below.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Ammonium formate (B1220265) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion > Product Ion (Specific m/z values to be determined)

Spectroelectrochemical Techniques for Real-time Chemical Monitoring and Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide real-time information about the structural changes that a molecule undergoes during an electron transfer reaction. For a compound like this compound, which contains an electroactive aminophenyl group, spectroelectrochemistry can be a valuable tool for studying its oxidation and reduction behavior.

In a typical spectroelectrochemical experiment, the compound is subjected to a controlled potential in an optically transparent electrode, and the resulting spectroscopic changes (e.g., UV-Vis or infrared absorption) are monitored simultaneously. This allows for the identification of transient intermediates and final products of the electrochemical reaction. The data obtained from these experiments can provide insights into the reaction mechanisms, kinetics, and the stability of the generated species.

Method Validation Parameters: Specificity, Linearity, Range, Detection Limits, Quantitation Limits, Accuracy, Precision, and Robustness

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process involves a series of experiments to demonstrate the method's performance characteristics. For the analysis of this compound, the following parameters would be evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The table below summarizes typical acceptance criteria for these validation parameters.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness No significant impact on results

Strategies for Impurity Isolation and Detailed Structural Characterization

During the synthesis or storage of this compound, impurities may be formed. The identification and characterization of these impurities are critical for quality control. A systematic approach is required for their isolation and structural elucidation.

The first step is typically the development of a chromatographic method, such as the HPLC method described earlier, that can separate the impurities from the main compound and from each other. Once a suitable separation is achieved, preparative chromatography can be used to isolate sufficient quantities of the impurities for further analysis.

The isolated impurities are then subjected to a battery of spectroscopic techniques to determine their chemical structures. High-resolution mass spectrometry (HRMS) provides the accurate mass of the impurity, which can be used to determine its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed connectivity of atoms in the molecule. Other techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and UV-Vis spectroscopy can provide additional information about the functional groups present in the impurity.

By combining the information from these different analytical techniques, a complete structural assignment of the impurities can be achieved, which is essential for understanding their potential impact and for controlling their levels in the final product.

Role of N 2 Aminophenyl Propanamide As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The strategic placement of the amino and amide groups in N-(2-aminophenyl)propanamide makes it an excellent precursor for constructing a variety of nitrogen-containing heterocyclic compounds. These ring systems are foundational scaffolds in many pharmaceuticals and biologically active molecules. The intramolecular reactions typically involve the nucleophilic amino group attacking the electrophilic carbonyl carbon of the amide or a derivative thereof, leading to cyclization.

Key heterocyclic systems synthesized from related ortho-aminoanilides include quinazolines, quinoxalinones, and benzodiazepines. nih.gov For instance, derivatives of 2-aminobenzophenones are well-established starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. nih.govresearchgate.net The synthesis of 1,4-benzodiazepines can be achieved through the cyclization of intermediates like 2-amino-N-(2-benzoylphenyl)propanamide. researchgate.net

Similarly, the synthesis of quinazolines and their derivatives can be accomplished through the cyclization of N-acyl-2-aminoaryl ketones. semanticscholar.org The general strategy involves the reaction of the ortho-amino group with a carbonyl source to form the heterocyclic ring. While direct examples starting from this compound are specific, the reactivity pattern is well-documented for analogous structures. For example, the cyclization of (2-aminophenyl)(phenyl)methanone oximes with isothiocyanates is a known route to quinazoline (B50416) derivatives. semanticscholar.org The inherent reactivity of the 1,2-disubstituted aminophenyl moiety is the key to its utility in forming these fused heterocyclic systems. aablocks.comwiley.com

Table 1: Examples of Heterocyclic Scaffolds Accessible from o-Aminophenyl Amide Precursors

Precursor TypeResulting HeterocycleGeneral Reaction
N-(2-acylphenyl)amideBenzodiazepineIntramolecular Condensation/Cyclization
N-(2-aminophenyl)amideQuinazolinoneCyclization with a one-carbon unit (e.g., orthoformate)
2-AminobenzophenoneAcridoneCyclization/Oxidation
2-AminobenzonitrileQuinazolineReaction with nitriles or amides

Building Block in the Construction of Complex Organic Architectures (e.g., Macrocycles, Polycycles)

Beyond the synthesis of simple heterocycles, this compound serves as a valuable building block for constructing more intricate organic architectures such as macrocycles and polycyclic systems. Its bifunctional nature allows it to act as a linker or a point of elaboration for creating large, complex molecules. evitachem.comenamine.net

In macrocycle synthesis, bifunctional linear molecules are often used as linkers to connect different parts of a molecule or to form the ring structure itself. enamine.net The amino and amide groups on this compound can be selectively functionalized to participate in macrocyclization reactions, contributing to the synthesis of complex structures like those found in rapamycin-inspired libraries. researchgate.net The inclusion of such building blocks can influence the conformational properties and biological activity of the resulting macrocycle. researchgate.net

The phenyl ring of this compound also provides a rigid scaffold that can be incorporated into polycyclic aromatic compounds. wiley.comresearchgate.net Synthetic strategies for polycyclic aromatic hydrocarbons (PAHs), such as the Phenyl-Addition/dehydroCyclization (PAC) pathway, rely on the assembly of phenyl-containing units. wiley.com this compound can be envisioned as a component in syntheses that build complex, fused aromatic systems, where its functional groups can be used to direct the annulation of additional rings.

Utilization in Polymer Chemistry and Material Science as a Monomer or Crosslinker (from a chemical synthesis perspective)

In the fields of polymer chemistry and material science, this compound and its analogs have potential applications as monomers and crosslinking agents. The presence of two reactive functional groups allows for its incorporation into polymer chains and networks.

As a monomer, the primary amino group can participate in polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides. The polymerization of aniline (B41778) derivatives is a known method for producing functional polymers with specific physicochemical properties. nih.gov The resulting polymers, containing the propanamide side chain, could exhibit unique solubility, thermal, or sensory properties. nih.gov

Furthermore, this compound can function as a crosslinking agent to create three-dimensional polymer networks. google.com Crosslinking is essential for enhancing the mechanical strength, thermal stability, and solvent resistance of materials. The two distinct functional groups can react with complementary functional groups on different polymer chains, effectively linking them together. researchgate.net For example, in a system containing polymers with electrophilic sites, both the amino and potentially the amide group (after hydrolysis or under specific conditions) could form covalent bonds, leading to a crosslinked matrix. google.com This approach is fundamental in developing hydrogels, coatings, and other advanced materials. mdpi.comacs.org

Electrochemical Behavior of N 2 Aminophenyl Propanamide

Cyclic Voltammetry and Chronoamperometry Studies of Redox Processes

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to investigate the redox processes of electroactive species. For N-(2-Aminophenyl)propanamide, these studies would reveal information about its oxidation and reduction potentials, the stability of the resulting species, and the kinetics of the electron transfer processes.

While direct experimental data for this compound is not extensively available in the public domain, the electrochemical behavior of analogous compounds, such as aniline (B41778) derivatives and N-aryl amides, provides a basis for predicting its properties. Aniline and its derivatives are known to be electroactive, typically undergoing oxidation at a positive potential. nih.gov The presence of the amino group on the phenyl ring of this compound suggests it would also exhibit an anodic peak in its cyclic voltammogram, corresponding to the oxidation of the amino group. The exact potential of this oxidation would be influenced by the propanamide substituent.

Studies on N-aryl-2,2-diphenylacetamides have shown that the nature of the substituent on the aryl group significantly affects the oxidation potential. rsc.org Similarly, the propanamide group in this compound will modulate the electron density on the aromatic ring, thereby influencing its oxidation potential. The electrochemical behavior of aromatic poly(amine-amide)s has been investigated, revealing multiple reversible oxidation redox couples. ntu.edu.tw This suggests that this compound might also exhibit complex redox behavior, potentially involving multiple electron transfer steps.

During cyclic voltammetry, the repeated scanning of the potential can lead to the electropolymerization of aniline and its derivatives on the electrode surface. uba.arresearchgate.net This is a crucial consideration for this compound, as the oxidation of the aminophenyl moiety could lead to the formation of a polymeric film. Chronoamperometry could be employed to study the kinetics of this film formation and to determine the diffusion coefficient of the monomer.

A hypothetical cyclic voltammogram for this compound would likely show an irreversible oxidation peak in the first scan, corresponding to the formation of a radical cation. Subsequent scans might show the growth of a polymer film, characterized by the appearance of new redox couples corresponding to the oxidation and reduction of the polymer. The table below summarizes the expected electrochemical parameters based on related compounds.

Electrochemical ParameterExpected Behavior/Value Range for this compoundReference Compounds
Oxidation Potential (Epa)Expected in the range of +0.5 V to +1.5 V vs. a standard reference electrode.Aniline derivatives nih.gov, N-aryl-2,2-diphenylacetamides rsc.org
Redox ProcessLikely an initial irreversible oxidation, potentially followed by quasi-reversible redox behavior of a formed polymer film.Aniline uba.ar, o-phenylenediamine (B120857) researchgate.net
Diffusion Coefficient (D)Would be determinable from chronoamperometry or scan rate dependence in cyclic voltammetry.General electrochemical principles

Investigation of Electron Transfer Mechanisms and Pathways

The electron transfer mechanism for the electrochemical oxidation of this compound is anticipated to be complex, involving the amino and amide functionalities. Drawing from the extensive research on the electrochemical oxidation of amines and aniline derivatives, a plausible pathway can be proposed. mdpi.com

The initial step in the anodic oxidation of this compound is likely the one-electron oxidation of the aromatic amino group to form a radical cation. This highly reactive intermediate can then undergo several subsequent reactions. One possible pathway is the coupling of two radical cations, leading to the formation of dimeric and eventually polymeric species on the electrode surface. This is a common mechanism observed in the electropolymerization of aniline and o-phenylenediamine. researchgate.netkoreascience.kr

Another potential pathway involves the deprotonation of the radical cation, followed by further oxidation. The stability of the amide linkage under these electrochemical conditions is also a critical factor. Studies on the electrochemical oxidation of N-aryl-2,2-diphenylacetamides have shown that bond cleavage can occur at different positions within the amide structure, depending on the substituents on the aryl ring. rsc.org For this compound, the electron-donating amino group in the ortho position could influence the reaction pathway, potentially favoring N-aryl bond cleavage under certain conditions.

Initial Electron Transfer: The this compound molecule loses an electron from the amino group to form a radical cation.

Follow-up Reactions: The radical cation can undergo:

Coupling: Reaction with another radical cation to form dimers and polymers.

Deprotonation: Loss of a proton to form a neutral radical.

Bond Cleavage: Fragmentation of the molecule, particularly around the amide bond.

The specific mechanism that predominates will depend on experimental conditions such as the solvent, supporting electrolyte, pH, and electrode material.

Development of Electrochemical Sensors for Specific Chemical Detection

While there are no specific reports on the use of this compound itself in electrochemical sensors, its structural similarity to o-phenylenediamine suggests its potential as a monomer for the development of polymer-based sensors. Poly(o-phenylenediamine) (PPD) has been utilized in the fabrication of electrochemical sensors for the detection of various analytes, including heavy metal ions. researchgate.net

The electropolymerization of this compound onto an electrode surface could create a functionalized polymer film. The propanamide groups within the polymer matrix could serve as recognition sites for specific target molecules through interactions such as hydrogen bonding. This would form the basis of a selective electrochemical sensor.

The sensing mechanism would likely involve the binding of the target analyte to the polymer-modified electrode, which would then induce a measurable change in the electrochemical signal. This change could be a shift in the redox potential of the polymer, an increase or decrease in the peak current, or a change in the impedance of the electrode.

For instance, a sensor for a specific metal ion could be developed by electropolymerizing this compound on an electrode. The amide and any unreacted amino groups in the polymer could act as chelating agents for the metal ion. The binding of the metal ion would alter the electrochemical properties of the polymer film, allowing for its quantitative detection.

The table below outlines the potential components and characteristics of an electrochemical sensor based on this compound.

Sensor Component/CharacteristicDescriptionBasis from Related Compounds
Sensing MaterialPoly[this compound] filmBased on the use of poly(o-phenylenediamine) in sensors. koreascience.krresearchgate.net
Fabrication MethodElectropolymerization via cyclic voltammetry.Common method for preparing polymer-modified electrodes. researchgate.net
Potential Target AnalytesMetal ions, small organic molecules, biomolecules.The functional groups on the polymer would determine selectivity.
Detection PrincipleChanges in voltammetric or impedimetric signals upon analyte binding.Standard electrochemical sensing mechanisms.

Future Perspectives and Emerging Research Avenues for N 2 Aminophenyl Propanamide

Integration of Artificial Intelligence and Machine Learning in Novel Synthetic Route Design

ParameterTraditional Synthesis (Illustrative)Potential AI-Generated Route
Starting Materialso-Phenylenediamine (B120857), Propionic AnhydrideNitrobenzene, Propionaldehyde (via novel reductive amination)
Key TransformationAcylation with stoichiometric reagentOne-pot reductive amination/acylation
Predicted Step Count2-3 steps1-2 steps
Atom EconomyModerateHigh
Catalyst TypeOften uncatalyzed or acid/base-mediatedAI-predicted novel heterogeneous catalyst
OptimizationManual, iterativeAutomated, real-time optimization

Exploration of Unexplored Catalytic Transformations and Reaction Systems

The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on stoichiometric coupling agents that generate significant waste, resulting in poor atom economy. researchgate.net Catalytic approaches offer a more sustainable and efficient alternative. scispace.com Future research on N-(2-Aminophenyl)propanamide will likely focus on applying emerging catalytic systems to its synthesis, moving beyond classical amidation protocols.

Transition-Metal Catalysis: While palladium and copper catalysts are well-established, newer systems involving earth-abundant metals are gaining traction. For instance, catalysts based on niobium (e.g., Nb₂O₅) have shown high efficacy for the direct amidation of carboxylic acids with less reactive amines like anilines. researchgate.net Exploring such catalysts for the reaction between 2-aminophenylamine (o-phenylenediamine) and propionic acid could provide a direct, high-yield route to this compound under heterogeneous conditions, allowing for easy catalyst recovery and reuse. researchgate.net

Photocatalysis: Visible-light-mediated reactions represent a green and mild approach to chemical synthesis. nih.gov Research into the photocatalytic synthesis of anilides from nitrobenzenes using catalysts like TiO₂ has demonstrated the possibility of combining reduction and condensation steps into a single, light-driven process. nih.gov Applying this "2-in-1" concept could enable the synthesis of this compound directly from 1-nitro-2-aminobenzene and a propionyl source, powered by sunlight or LEDs. nih.gov

Biocatalysis: The use of enzymes offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. rsc.org Enzymes such as lipases have been used for the amidation of anilines, while nitrile hydratases can convert nitriles to primary amides. rsc.orgmdpi.com A chemoenzymatic strategy, perhaps combining a nitrile hydratase with a copper catalyst, could be explored to expand the scope of biocatalytic amidation for producing N-aryl amides like this compound. rsc.org

Catalytic SystemPotential TransformationKey Advantages
Niobium Oxide (Nb₂O₅)Direct amidation of o-phenylenediamineHigh tolerance for functional groups, reusable heterogeneous catalyst. researchgate.net
Visible-Light Photocatalysis (e.g., TiO₂)One-pot synthesis from a nitro-precursorUses light as an energy source, mild conditions, green chemistry. nih.gov
Biocatalysis (e.g., Lipase, Nitrile Hydratase)Enzymatic amidation or chemoenzymatic synthesisHigh selectivity, aqueous medium, sustainable. rsc.orgmdpi.com
Transition-Metal-Free CatalysisTransamidation or amidation of estersAvoids potentially toxic and expensive metals, mild conditions. nih.gov

Development of Advanced Characterization Techniques and Multi-Omics Data Analysis in Chemical Research

A complete understanding of a molecule requires looking beyond its static structure. Advanced analytical and computational methods provide dynamic insights into molecular behavior, interactions, and effects within complex systems.

Advanced Spectroscopic and Computational Techniques: While standard techniques like NMR and IR are routine, advanced methods can provide deeper insights. For instance, time-resolved spectroscopy can be used to study the kinetics of the amide bond's cis-trans isomerization, a process that can be crucial for the biological activity of related molecules. sustainability-directory.com Computational methods, particularly Density Functional Theory (DFT), can be employed to model and predict the electronic structure, reactivity, and spectroscopic properties of this compound, corroborating experimental findings and guiding further research. tandfonline.compnnl.gov These computational tools can also help analyze intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for understanding how the molecule might interact with biological targets. rsc.org

Multi-Omics Data Analysis: Should this compound or its derivatives be investigated for biological activity (for example, as potential enzyme inhibitors, a role explored for other N-(2-Aminophenyl)-benzamide derivatives), multi-omics approaches would be indispensable. researchgate.net Techniques like proteomics (studying proteins) and metabolomics (studying metabolites) can reveal the global impact of a compound on a biological system. By exposing cells or tissues to this compound and analyzing the resulting changes in thousands of proteins and metabolites, researchers can identify potential biological targets, uncover mechanisms of action, and assess off-target effects. This systems-level view provides a comprehensive understanding of the molecule's bioactivity far beyond simple in vitro assays. nih.gov

Technique/ApproachApplication to this compoundInformation Gained
Density Functional Theory (DFT)Computational modeling of molecular structureElectronic properties, orbital energies, reaction barriers, predicted spectra. tandfonline.com
Time-Resolved SpectroscopyAnalysis of dynamic molecular processesKinetics of conformational changes (e.g., amide rotation). sustainability-directory.com
Surface-Enhanced Raman Spectroscopy (SERS)Trace-level detection and surface interaction studiesEnhanced vibrational spectra for identifying the molecule at low concentrations. sustainability-directory.com
ProteomicsAnalysis of protein interactions and expression changesIdentification of protein binding partners and affected cellular pathways.
MetabolomicsAnalysis of metabolic profile alterationsUnderstanding of the compound's impact on cellular metabolism.

Q & A

Q. What are the standard synthetic protocols for N-(2-Aminophenyl)propanamide and its derivatives?

this compound derivatives are typically synthesized via nucleophilic acyl substitution. For example, in the synthesis of opioid analogs, o-phenylenediamine reacts with acyl chlorides (e.g., 4-chlorobutyryl chloride) under nitrogen at 0°C in dichloromethane, followed by neutralization, extraction, and purification via silica gel chromatography . Key considerations include:

  • Base selection : Triethylamine is commonly used to neutralize HCl byproducts.
  • Solvent choice : Dichloromethane or DMF for solubility and reaction efficiency.
  • Purification : Thin-layer chromatography (TLC) or column chromatography to isolate products (51–78% yields reported) .

Q. How can the structural integrity of this compound derivatives be validated?

Characterization relies on spectroscopic and chromatographic methods:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm), amide carbonyls (δ 165–175 ppm), and substituent-specific signals (e.g., trifluoromethyl groups at δ 120–125 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weights (e.g., C19H18FN3O2: [MH]+ calcd. 340.1423, found 340.1410) .
  • Melting points : Used to assess purity (e.g., 160–163°C for enantiomers) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Substituents on the phenyl ring and propanamide backbone significantly alter activity. For example:

  • Opioid receptor binding : Adding a 8-hydroxy-6,11-dimethyl group to the benzoazocinyl moiety enhances µ-opioid receptor affinity .
  • HDAC inhibition : Introducing a photoswitchable azobenzene group enables light-controlled activity (IC50 shifts from 0.8 µM to >10 µM upon isomerization) .
  • Comparative analysis :
DerivativeSubstituentBiological Activity
N-(4-aminophenyl)acetamideAcetamideModerate enzyme inhibition
N-(4-aminophenyl)benzamideBenzamideVariable antimicrobial activity
This compoundPropanamideEnhanced steric hindrance for target binding .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies?

Discrepancies often arise from stereochemistry or assay conditions. Strategies include:

  • Enantiomeric separation : Chiral chromatography (e.g., for cis-(±)-N-normetazocine derivatives) to isolate active isomers .
  • In vitro validation : Dose-response assays (e.g., HDAC inhibition with IC50 values) to confirm hypothesized mechanisms .
  • Computational modeling : Docking studies to predict binding modes and explain outliers (e.g., unexpected low activity due to steric clashes) .

Q. How can reaction yields for this compound derivatives be optimized?

  • Catalyst screening : KI accelerates nucleophilic substitution in DMF (e.g., 72-hour reactions at 55°C) .
  • Flow chemistry : Continuous processes improve efficiency in industrial-scale synthesis .
  • Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates .

Data Analysis & Mechanistic Questions

Q. What experimental approaches validate the hypothesized mechanisms of action?

  • Kinetic studies : Time-dependent inhibition assays (e.g., HDAC activity monitored via fluorogenic substrates) .
  • Competitive binding assays : Displacement of radiolabeled ligands (e.g., [3H]-DAMGO for opioid receptors) .
  • Metabolic stability : Liver microsome assays to assess pharmacokinetic profiles .

Q. How are conflicting bioactivity results between analogs addressed?

  • Dose-response curves : Identify non-linear effects (e.g., cytotoxicity at high concentrations masking target activity) .
  • Off-target screening : Panel assays (e.g., kinase or GPCR profiling) to rule out promiscuous binding .
  • Crystallography : Resolve binding site ambiguities (e.g., X-ray structures of HDAC-inhibitor complexes) .

Advanced Applications

Q. Can this compound derivatives be engineered for photopharmacology?

Yes. Azobenzene-containing derivatives (e.g., (E)-N-(2-Aminophenyl)-3-(4-((4-methoxyphenyl)diazenyl)phenyl)propanamide) undergo reversible trans-cis isomerization under 450 nm light, enabling spatiotemporal control of HDAC inhibition .

Q. What strategies improve the metabolic stability of these compounds?

  • Deuteration : Replacing labile hydrogens (e.g., amide protons) with deuterium.
  • Prodrug design : Masking polar groups (e.g., phosphate esters) for enhanced bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.